

Application Note: Protocol for Drying Tetrahydrofuran over Sodium Benzophenone Ketyl

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Compound of Interest

Compound Name: Tetrahydrofuran

Cat. No.: B095107

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydrous solvents are critical for a wide range of chemical reactions, particularly in organometallic and polymerization chemistry, where trace amounts of water can inhibit reactions or decompose sensitive reagents. **Tetrahydrofuran** (THF) is a common aprotic, polar solvent that is fully miscible with water, making its purification essential. A robust and widely used method for obtaining dry, oxygen-free THF is by distillation from sodium benzophenone ketyl. This system serves as a self-indicating process; sodium metal reacts with benzophenone in the absence of water and oxygen to form the sodium benzophenone ketyl radical anion.^{[1][2]} This radical species imparts a deep blue or purple color to the solvent, signaling that the THF is anhydrous and ready for distillation.^{[3][4]} The ketyl radical is a potent scavenger of residual water and oxygen.^[3] This document provides a detailed protocol for this procedure, including safety precautions, experimental setup, and methods for quenching the apparatus.

Critical Safety Precautions

This procedure involves significant hazards and must be performed only by trained personnel in a controlled laboratory setting.

- **Fire and Explosion Hazard:** THF is highly flammable, and its vapors can form explosive mixtures with air.[5] The distillation apparatus must never be allowed to run dry, as explosive peroxides can concentrate.[6] Sodium metal reacts violently with water.[7]
- **Personal Protective Equipment (PPE):** Always wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is required when handling sodium and during the quenching process.[6][7]
- **Engineering Controls:** The entire procedure must be conducted within a certified chemical fume hood.[2] The apparatus must be securely clamped. It is highly recommended to use a heating mantle connected to a variable transformer and placed on a lab jack for quick removal of the heat source.[8]
- **Inert Atmosphere:** The distillation must be performed under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the reaction of sodium with air and moisture and to prevent the quenching of the ketyl radical by oxygen.[9][10]
- **Sodium Handling:** Sodium metal is pyrophoric and reacts violently with water. Handle it under mineral oil or in an inert atmosphere. Small pieces can be quenched in a large volume of isopropanol.[2]
- **Peroxide Testing:** Before purification, commercial THF should be tested for the presence of peroxides. Do not distill THF if peroxides are present, as this can lead to a violent explosion. Peroxides can be removed by treating the THF with an aqueous solution of ferrous sulfate and sodium bisulfate, followed by drying with solid KOH.[5]

Experimental Protocols

Two common variations of the protocol are presented below. The first uses traditional sodium metal chunks or wire, while the second employs a safer and often more efficient sodium dispersion.

Protocol 1: Using Sodium Metal (Chunks/Wire)

This is the classic method for setting up a solvent still.

Materials and Equipment:

- THF (ACS grade or better)
- Sodium (Na) metal, stored under mineral oil
- Benzophenone
- Potassium hydroxide (KOH) or Calcium hydride (CaH_2) for pre-drying
- Round-bottom flask (2- or 3-necked)
- Distillation head with stopcock
- Reflux condenser
- Inert gas inlet (Nitrogen or Argon) with a bubbler
- Heating mantle and variable transformer
- Lab jack
- Clamps and stands
- Syringes and needles for solvent collection

Procedure:

- Pre-drying THF: To a 1 L bottle of THF, add 30-40 g of powdered or pelletized KOH or CaH_2 . [3] Stopper the bottle and let it stand for at least 24-48 hours. This step removes the bulk of the water.[3]
- Apparatus Assembly: Assemble the distillation apparatus in a fume hood. All glassware must be thoroughly dried in an oven beforehand. The round-bottom flask should be placed in a heating mantle on a lab jack.
- Charging the Still:
 - Fill the round-bottom flask to about two-thirds of its volume with the pre-dried THF via distillation or careful decanting.[3]

- Cut approximately 4-5 g of sodium metal per liter of THF into small chunks, removing the outer oxide layer with a scalpel. Briefly rinse the chunks with dry hexane to remove the mineral oil and add them to the flask.
- Add about 5 g of benzophenone per liter of THF.[\[6\]](#)
- Generating the Ketyl Radical:
 - Begin flushing the system with a slow stream of inert gas. Ensure the gas outlet is connected to a bubbler to monitor the flow rate.
 - Turn on the cooling water to the condenser.
 - Begin heating the flask to bring the THF to a gentle reflux.[\[3\]](#)
 - The solution will gradually change color. The progression is typically yellow, then green, and finally a deep blue or purple.[\[6\]](#)[\[11\]](#) This deep blue color indicates that the THF is dry and oxygen-free. This process can take several hours.[\[9\]](#)[\[12\]](#)
- Distillation and Collection:
 - Once the deep blue color is stable under reflux, the THF is ready for collection.
 - Collect the distilled, anhydrous THF in the distillation head by closing the stopcock that returns the condensate to the flask.
 - The collected solvent can be transferred to a dry, inert-gas-flushed flask (e.g., a Schlenk flask) via the take-off adapter or withdrawn directly from the still head using a dry syringe.
 - Crucial: Never let the distillation flask run to less than one-third of its initial volume.[\[8\]](#)
- Shutdown and Quenching the Still:
 - Lower the heating mantle to stop the reflux and allow the flask to cool completely to room temperature under a positive pressure of inert gas.
 - Place the cooled flask in an ice bath.

- Under an inert atmosphere, slowly and cautiously add a secondary alcohol like isopropanol or sec-butanol to the flask to quench the reactive sodium metal.^[6] This is a highly exothermic reaction that will generate hydrogen gas.
- Once the vigorous reaction subsides, slowly add methanol, followed by water, to ensure all sodium is destroyed.^{[2][6]}
- The resulting aqueous solution can then be disposed of according to institutional hazardous waste procedures.

Protocol 2: Using Sodium Dispersion

This modern variation is often faster and safer due to the high surface area and easier handling of the sodium dispersion.^{[13][14]}

Materials and Equipment:

- Same as Protocol 1, but substitute sodium metal with a commercial sodium dispersion (e.g., 40% in mineral oil).

Procedure:

- Pre-drying THF: Pre-dry the THF over KOH or CaH_2 as described in Protocol 1.
- Apparatus Assembly: Assemble the dry distillation apparatus in a fume hood as described in Protocol 1.
- Charging the Still:
 - To a 200 mL two-necked flask, add 50 mL of THF (with a measured initial water content, e.g., ~32 ppm).^{[13][14]}
 - Add 50 mg of benzophenone to the THF.^{[13][14]}
 - While stirring, add 70 mg of a 40% sodium dispersion dropwise.^{[13][14]} An immediate color change to dark blue should be observed.
- Drying and Distillation:

- Flush the system with inert gas, turn on the condenser water, and bring the solution to reflux for approximately 2 hours.[\[13\]](#)[\[14\]](#)
- Collect the anhydrous THF as described in Protocol 1.
- Shutdown and Quenching:
 - Allow the flask to cool completely to room temperature under an inert atmosphere.
 - The quenching process is significantly simpler and safer with dispersions. Slowly add methanol dropwise to the cooled residue. The blue color will immediately disappear.[\[13\]](#)[\[14\]](#)
 - After the reaction ceases, water can be added, and the waste can be disposed of properly.[\[14\]](#)

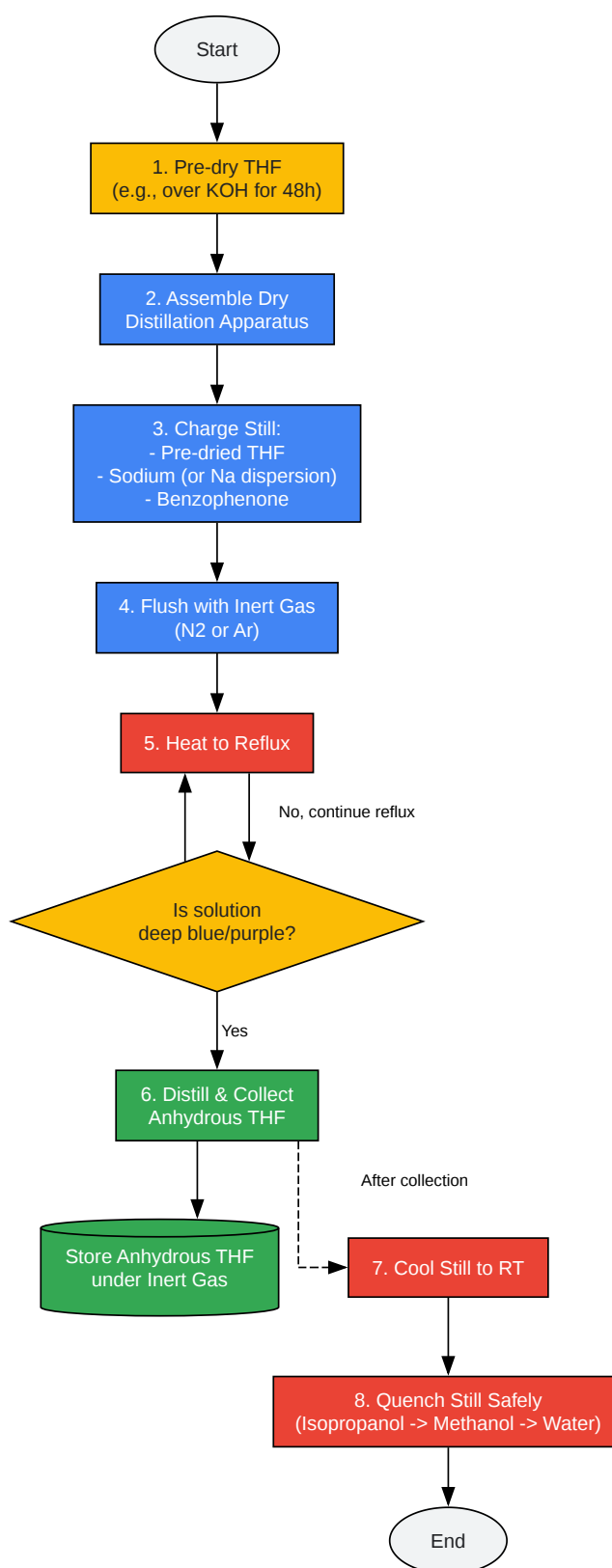
Data Presentation

The efficiency of the drying process can be quantified by measuring the water content before and after distillation, typically using Karl-Fischer titration.

Drying Method	Initial Water Content (ppm)	Final Water Content (ppm)	Reflux Time	Reference
Sodium Dispersion / Benzophenone	31.80	7.23	2 hours	[13] [14]
Sodium Lump / Benzophenone	Not Specified	~10	48 hours	[3] [14]

Workflow Visualization

The following diagram illustrates the general workflow for drying THF using the sodium benzophenone ketyl method.



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Caption: Workflow for drying THF over sodium benzophenone ketyl.

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References

- 1. quora.com [quora.com]
- 2. scribd.com [scribd.com]
- 3. scielo.br [scielo.br]
- 4. echemi.com [echemi.com]
- 5. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Curly Arrow: Anhydrous Solvents Part 2: The THF Still - Do's and Don'ts [curlyarrow.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drying THF , Hive Newbee Forum [chemistry.mdma.ch]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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